Regulatory Threshold for Abiraterone Acetate N-Oxide is Lower Than That for the Primary Hydrolytic Impurity
In quality control specifications for Abiraterone acetate active pharmaceutical ingredient (API), the specified limit for Abiraterone N-oxide is 0.1%, which is five times lower than the 0.5% limit for the primary hydrolytic impurity, Abiraterone (desacetylated) . This stricter control necessitates a reliable, high-purity reference standard for accurate quantification.
| Evidence Dimension | Maximum Permissible Individual Impurity Level |
|---|---|
| Target Compound Data | NMT 0.1% |
| Comparator Or Baseline | Abiraterone (desacetylated): NMT 0.5% |
| Quantified Difference | The limit for the N-oxide impurity is 5-fold lower than that for the desacetylated impurity. |
| Conditions | Typical batch release testing for Abiraterone Acetate API. |
Why This Matters
Procurement of a verified Abiraterone Acetate N-Oxide standard is essential for demonstrating that a drug substance batch meets this stringent regulatory limit, which directly impacts batch release and commercial viability.
